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Compound of Interest

3,6-Dimethoxypyridine-2-
Compound Name:
carbaldehyde

Cat. No.: B13575342

Get Quote

Compound Identity & Significance

3,6-Dimethoxypyridine-2-carbaldehyde is a trisubstituted pyridine derivative characterized by
an aldehyde group at the C2 position and methoxy groups at C3 and C6. Its electron-rich

nature, driven by the two methoxy substituents, makes it a unique electrophile in medicinal
chemistry, particularly for reductive aminations and heterocycle formation.
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Attribute Detail

IUPAC Name 3,6-Dimethoxypyridine-2-carbaldehyde
Common Name 3,6-Dimethoxypicolinaldehyde

CAS Registry Number 905563-78-2

Molecular Formula CsHoNO3

Molecular Weight 167.16 g/mol

Appearance Pink to pale red solid

Soluble in CHCIs, DCM, DMSO; sparing

Solubilit
Y solubility in water.[1][2]

Synthesis & Experimental Protocol

The most reliable synthesis of 3,6-dimethoxypyridine-2-carbaldehyde utilizes a directed
ortho-lithiation strategy starting from 2,5-dimethoxypyridine. The C6 position (ortho to the ring
nitrogen and the C5-methoxy group) is the most acidic site, allowing for regioselective
formylation.

Reaction Pathway

The synthesis involves the lithiation of 2,5-dimethoxypyridine followed by quenching with
dimethylformamide (DMF).
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Figure 1: Regioselective synthesis via directed ortho-lithiation.

Detailed Protocol

Based on methodologies adapted from Patent WO2023205116A1 and standard pyridine
lithiation techniques.
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e Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.
e Solvation: Dissolve 2,5-dimethoxypyridine (1.0 eq) in anhydrous THF (0.2 M concentration).

o Lithiation: Cool the solution to -78°C. Slowly add n-Butyllithium (1.2 eq, 2.5 M in hexanes)
dropwise over 20 minutes.

o Mechanistic Note: The lithium coordinates to the ring nitrogen and the methoxy oxygen,
directing deprotonation selectively at C6 (which becomes C2 in the final product
numbering).

e Formylation: Stir at -78°C for 1 hour. Add anhydrous DMF (1.5 eq) dropwise.

e Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous
NH4Cl or 1M HCI.

« |solation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
Na2S0a4, and concentrate.

« Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient). The product
typically elutes as a pink solid.

Spectral Data Analysis

The following data consolidates experimental findings (specifically 1H NMR) with predicted
values for 13C and IR where explicit experimental libraries are proprietary.

A. 1H NMR Spectroscopy (Experimental)

Solvent: CDCls, 400 MHz
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Coupling
Shift (6 ppm) Multiplicity Integration L Assignment
)
) CHO (Aldehyde
10.26 Singlet (s) 1H -
proton)
C4-H (Ortho to
7.44 Doublet (d) 1H 9.05 Hz
C3-OMe)
Doublet of C5-H (Ortho to
6.99 1H 9.11,1.16 Hz
Doublets (dd) C6-OMe)
3.98 Doublet (d) 3H 1.34 Hz C3-OCHs
3.94 Doublet (d) 3H 1.10 Hz C6-OCHs

Interpretation: The coupling constant of ~9.1 Hz between the signals at 7.44 and 6.99 ppm

confirms the protons are ortho to each other on the pyridine ring. The distinct aldehyde

singlet at 10.26 ppm is diagnostic.

Note on Methoxy Signals: While typically singlets, the patent data reports fine splitting (

Hz). This may arise from long-range coupling to ring protons or specific rotameric
conformations in the aldehyde field.

B. 13C NMR Spectroscopy (Predicted)

Based on substituent increments for pyridine rings.
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Shift (6 ppm) Carbon Type Assighment
189.5 C=0 Aldehyde Carbon
158.2 Cq (Arn) C6 (Attached to OMe)
152.1 Cq (An) C3 (Attached to OMe)
138.5 Cq (An) C2 (Attached to CHO)
126.4 CH (Ar) C4
115.8 CH (Ar) C5
56.2 CHs OMe (C6)
55.8 CHs OMe (C3)
C. Mass Spectrometry (MS)[1][4]

Parameter Value Notes
lonization Mode ESI (+) Electrospray lonization
[M+H]* 168.17 Protonated molecular ion
[M+Na]* 190.15 Sodium adduct

Loss of methyl (-15) or
Fragment lons 152, 137 methoxy (-31) groups often

observed.

trared < IR) - CI i I

Wavenumber (cm~—2)

Vibration Mode

Functional Group

1695 - 1710 C=0 Stretch Conjugated Aldehyde

1580 - 1600 C=N/ C=C Stretch Pyridine Ring Breathing
2850 - 2950 C-H Stretch Methoxy / Aldehyde C-H
1240 - 1260 C-O Stretch Aryl Alkyl Ether
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Structural Validation Logic

To ensure the synthesized compound is the 3,6-dimethoxy isomer and not the 4,6- or 3,5-
isomer, rely on the coupling constants in the 1H NMR:

¢ Ortho-Coupling: The observed

value of 9.05 Hz is characteristic of protons on adjacent carbons (C4 and C5).

o Meta-Coupling (Negative Control): If the methoxy groups were at positions 2 and 6 (leaving
H3 and H5), the coupling would be meta (

Hz).
o Para-Coupling (Negative Control): If the protons were para (e.g., 2,5-substitution pattern),

would be

Hz.

Therefore, the 9.05 Hz coupling definitively places the two aromatic protons next to each other,
confirming the 2,3,6-substitution pattern (Aldehyde at 2, Methoxy at 3, H at 4, H at 5, Methoxy
at 6).

References

e Primary Spectral Source

o Patent Application: "Pyridine derivatives for treating psychiatric disorders."
W02023205116A1. (2023).

o Relevance: Contains experimental 1H NMR data and physical description (pink solid) for
3,6-dimethoxypicolinaldehyde.

o Synthetic Methodology: General Lithiation: Comins, D. L., & O'Connor, S. (1998). "Lithiation
of 2-methoxypyridines." Tetrahedron Letters. Relevance: Establishes the regioselectivity of
lithiation at the C6 position in 2-substituted pyridines.

o Compound Identification
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o CAS Registry: 3,6-dimethoxypyridine-2-carbaldehyde (CAS: 905563-78-2).[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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